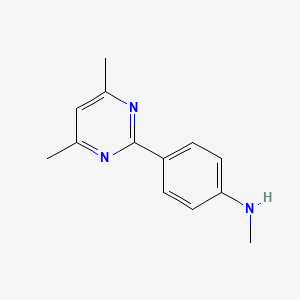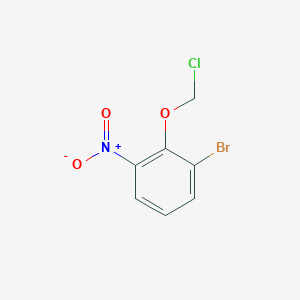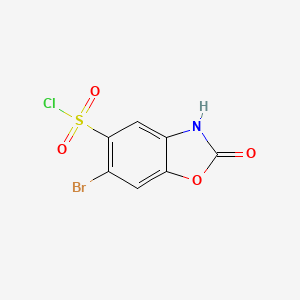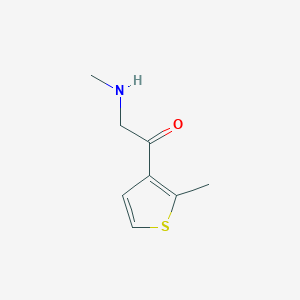
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of the thiophene ring in its structure makes it unique compared to other cathinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 2-methylthiophene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the corresponding ketone.
Reductive amination: The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide or sulfoxide derivatives.
Reduction: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxide or sulfoxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studies on its pharmacological effects help understand the structure-activity relationship of substituted cathinones.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, producing effects similar to those of other stimulants.
類似化合物との比較
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone): Similar stimulant properties but lacks the thiophene ring.
2-(Methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone): Contains a phenyl ring instead of a thiophene ring.
2-(Methylamino)-1-(2,3-dimethylphenyl)propan-1-one (Methedrone): Similar structure but with additional methyl groups on the phenyl ring.
Uniqueness
The presence of the thiophene ring in 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one distinguishes it from other substituted cathinones
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
2-(methylamino)-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-7(3-4-11-6)8(10)5-9-2/h3-4,9H,5H2,1-2H3 |
InChIキー |
ZCYKYCBKBMUODP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)C(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


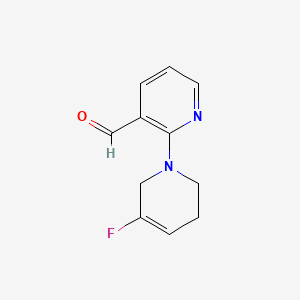
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
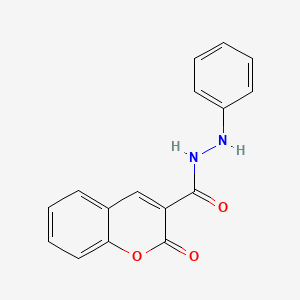
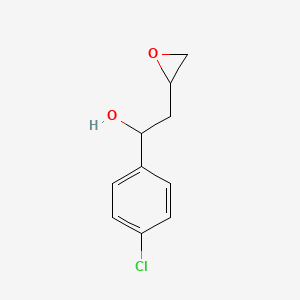
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

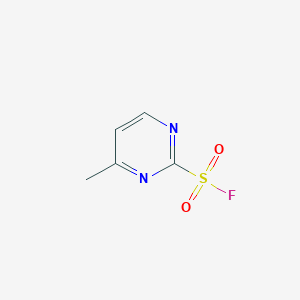

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
